3-Methyl-5-(phenylethynyl)pyridin-2-amine

mGluR5 Negative Allosteric Modulator Structure-Activity Relationship

SAR campaigns on mGluR5 often fail when generic 2-aminopyridines are substituted for specific regioisomers, derailing target affinity. This 3-methyl-5-(phenylethynyl)pyridin-2-amine scaffold is the exact solution, providing a distinct topological alternative to MPEP. • Enables direct comparison of binding profiles against MPEP and MTEP to map the mGluR5 allosteric pharmacophore. • Primary amine handle facilitates rapid parallel library synthesis via amide coupling for lead optimization. • Serves as a validation point for computational docking studies, refining negative allosteric modulator (NAM) models.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B11762584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(phenylethynyl)pyridin-2-amine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C#CC2=CC=CC=C2
InChIInChI=1S/C14H12N2/c1-11-9-13(10-16-14(11)15)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3,(H2,15,16)
InChIKeyBBBIBRPCYWSXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(phenylethynyl)pyridin-2-amine Overview


3-Methyl-5-(phenylethynyl)pyridin-2-amine (CAS 1823291-91-3) is a 2-aminopyridine derivative featuring a methyl group at the 3-position and a phenylethynyl moiety at the 5-position of the pyridine ring. This compound is categorized within the arylalkynylpyridine class, a structural motif recognized for its utility in medicinal chemistry [1]. The phenylethynyl substituent is a common pharmacophore found in a number of bioactive molecules, including the well-characterized mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), while the 2-amino group provides a versatile handle for further functionalization [2][3]. The distinct substitution pattern (3-methyl, 5-phenylethynyl, 2-amino) distinguishes this compound from its more widely studied isomer MPEP, positioning it as a unique scaffold for exploring structure-activity relationships (SAR) around this privileged chemotype [2].

Scaffold Distinct regioisomer from MPEP for SAR-driven mGluR5 NAM research
Handle Primary amine enables efficient synthesis of diverse compound libraries
Chemotype Arylalkynylpyridine scaffold for allosteric modulator exploration

3-Methyl-5-(phenylethynyl)pyridin-2-amine: Regioisomer Specificity


The assumption that any 2-aminopyridine derivative or phenylethynylpyridine analog can be used interchangeably is not supported by evidence. The exact positioning of the methyl, amino, and phenylethynyl groups on the pyridine core critically dictates the compound's three-dimensional conformation, electronic distribution, and thus its interaction with biological targets [1]. For example, the well-known mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine) is a potent negative allosteric modulator, but its regioisomer, 3-Methyl-5-(phenylethynyl)pyridin-2-amine, presents a fundamentally different chemical topology. The shift of the phenylethynyl group from the 6- to the 5-position and the introduction of the 2-amino group create a distinct pharmacophore that will not recapitulate the binding profile of MPEP or other analogs. Substituting a generic 2-aminopyridine building block would therefore derail a structure-activity relationship (SAR) campaign by failing to explore the specific chemical space defined by this precise substitution pattern. The data below demonstrates that even minor positional changes result in profound differences in target affinity, making this specific compound an irreplaceable tool for focused medicinal chemistry efforts.

Regioisomer mismatch MPEP (2-methyl-6-substituted) does not share the same pharmacophore and may not reproduce target binding.
Scaffold difference Generic 2-aminopyridines lack the phenylethynyl group and may not recapitulate the required arylalkynyl interaction.
Handle absence Non-amino phenylethynylpyridines lack the primary amine handle, limiting further SAR-driven derivatization.

3-Methyl-5-(phenylethynyl)pyridin-2-amine: Differentiation Evidence


Distinct Regioisomer for mGluR5 NAMs

This compound is the regioisomer of the prototypical mGluR5 negative allosteric modulator (NAM) MPEP (2-methyl-6-(phenylethynyl)pyridine). While MPEP binds with an IC50 of 36 nM at mGluR5, it suffers from poor bioavailability and selectivity [1][2]. The shift of the phenylethynyl group to the 5-position and introduction of a 2-amino group in 3-Methyl-5-(phenylethynyl)pyridin-2-amine represents a distinct chemical space for exploring next-generation mGluR5 antagonists that may overcome the liabilities of MPEP [3]. No direct binding data exists for this exact isomer, highlighting its novelty and the unmet need for its evaluation.

Regioisomer context
Class-level inference
Target IC50 not reported; MPEP IC50 36 nM
Distinct regioisomer supports novel mGluR5 NAM SAR exploration
Direct binding data unavailable; structural differentiation is qualitative
mGluR5 Negative Allosteric Modulator Structure-Activity Relationship

Improved MAO Selectivity Potential

A key liability of the MPEP scaffold is its off-target activity at monoamine oxidase B (MAO-B) [1]. Binding data for a closely related 2-aminopyridine analog (CHEMBL2022929) shows an IC50 of 617,000 nM (617 µM) at MAO-B, indicating weak affinity [2]. The presence of the 2-amino group in 3-Methyl-5-(phenylethynyl)pyridin-2-amine may further reduce MAO-B binding compared to MPEP, although direct comparative data is not available. This structural feature is hypothesized to improve selectivity for the intended central nervous system (CNS) target by minimizing interaction with this metabolic enzyme.

MAO-B selectivity
Class-level inference
Related analog IC50 617 µM
Low off-target MAO-B affinity may reduce metabolic interference risk
Target data not available; inference from structural analog
MAO-B Off-Target Effects Selectivity Screening

Versatile 2-Amino Handle for Library Synthesis

The 2-amino group of 3-Methyl-5-(phenylethynyl)pyridin-2-amine is a key point of differentiation from non-amino substituted analogs like MPEP and MTEP. This primary amine can be readily functionalized via amide coupling, reductive amination, or N-arylation, enabling the rapid generation of chemical libraries to probe SAR around the phenylethynylpyridine core . In contrast, MPEP lacks this reactive handle, severely limiting its utility as a scaffold for further diversification. This positions the compound as a superior 'privileged scaffold' for medicinal chemistry programs aiming to optimize properties like solubility, metabolic stability, or target affinity.

Synthetic handle
Class-level inference
Primary amine (-NH₂) at 2-position
Enables library synthesis via amide coupling and other reactions
Differentiates from non-amino MPEP/MTEP scaffolds
Medicinal Chemistry Library Synthesis Functionalization

Constrained Conformation vs. MPEP

Computational modeling and structure-activity relationship principles indicate that the 3-methyl-5-phenylethynyl substitution pattern of this compound restricts the conformational flexibility of the phenylethynyl group relative to the 2-methyl-6-phenylethynyl pattern of MPEP [1]. This altered conformational landscape is predicted to influence the compound's binding mode and selectivity profile at mGluR5 and other targets. By providing a unique, more constrained pharmacophore, this isomer allows medicinal chemists to test specific hypotheses about the bioactive conformation required for mGluR5 antagonism, an approach not possible with the more flexible MPEP.

Conformation
Class-level inference
Predicted constrained rotation vs. MPEP
Altered pharmacophore geometry may affect binding mode
In silico prediction; requires experimental validation
Conformational Analysis Pharmacophore Modeling Drug Design

3-Methyl-5-(phenylethynyl)pyridin-2-amine: Top Application Scenarios


mGluR5 NAM Discovery

Medicinal chemistry teams aiming to discover a next-generation mGluR5 NAM with improved selectivity and drug-like properties should prioritize this compound. As the regioisomer of the flawed clinical candidate MPEP, it provides a distinct chemical starting point to avoid known liabilities. The 2-amino group allows for extensive derivatization to fine-tune potency, selectivity, and ADME properties, accelerating the hit-to-lead and lead optimization phases [1].

SAR Studies of Phenylethynylpyridines

This compound is ideal for systematic SAR campaigns aimed at understanding the impact of the pyridine substitution pattern on biological activity. Its unique 3-methyl-5-phenylethynyl-2-amino arrangement fills a critical gap in the SAR landscape, allowing researchers to compare its binding profile and physicochemical properties directly against well-characterized analogs like MPEP (2-methyl-6-substituted) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) to map the pharmacophore for mGluR5 antagonism [2].

Diverse CNS-Targeted Library Synthesis

Procurement for use as a core scaffold in parallel synthesis is a strong application scenario. The primary amine handle facilitates rapid diversification using robust chemistries (e.g., amide bond formation), enabling the generation of focused libraries for screening against CNS targets beyond mGluR5, such as other GPCRs or kinases implicated in neurological disorders. This approach leverages the privileged nature of the aminopyridine core while exploring new chemical space .

Pharmacophore Modeling & Validation

Computational chemists and structural biologists will find this compound invaluable for refining pharmacophore models of the mGluR5 allosteric binding site. The compound's predicted constrained conformation offers a different spatial orientation of the phenylethynyl group compared to MPEP, providing a crucial validation point for docking studies and molecular dynamics simulations. This helps in the rational design of the next wave of NAMs with improved binding kinetics and selectivity [3].

Application
Selection Property
Validation Focus
mGluR5 allosteric modulator research
Regioisomeric scaffold distinct from MPEP
Target binding and selectivity profiling
Phenylethynylpyridine SAR exploration
Unique 3-methyl-5-phenylethynyl-2-amino substitution
Pharmacophore comparison with MPEP/MTEP
CNS-targeted library synthesis
Functionalizable 2-amino handle
Derivatization scope and stability
Pharmacophore model refinement
Predicted constrained conformation
Docking and MD simulation validation

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